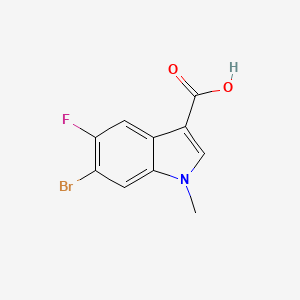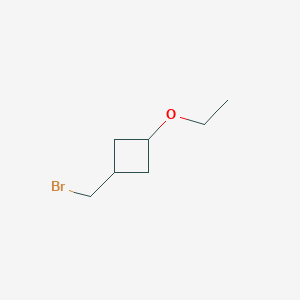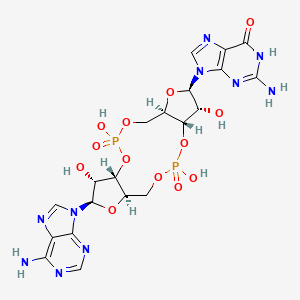
cGAMP
Übersicht
Beschreibung
Cyclic guanosine monophosphate–adenosine monophosphate (cyclic GMP-AMP, cGAMP) is the first cyclic di-nucleotide found in metazoa . In mammalian cells, this compound is synthesized by cyclic GMP-AMP synthase (cGAS) from ATP and GTP upon cytosolic DNA stimulation .
Synthesis Analysis
In mammalian cells, this compound is synthesized by cGAS from ATP and GTP upon cytosolic DNA stimulation . The efficient synthesis and purification of 2′3’- this compound from Escherichia coli has been reported . The process involves the recombinant production of this compound via a whole-cell biocatalysis platform utilizing the murine cyclic Guanosine monophosphate–Adenosine monophosphate synthase (mcGAS) .Molecular Structure Analysis
The molecular formula of this compound is C20H24N10O13P2 . The molecular weight is 674.420 . The structure of this compound reveals a nucleotidyltransferase signaling core shared with cGAS and a diversified primary ligand-binding surface modified with notable insertions and deletions .Chemical Reactions Analysis
The synthesis rates of 2′3′-cGAMP were comparable to the maximal reaction rate achieved in single-step reactions . An iterative optimization of substrate, cofactor, and enzyme concentrations led to an overall yield of 0.08 mole 2′3′-cGAMP per mole adenosine, which is comparable to chemical synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 674.420 and a chemical formula of C20H24N10O13P2 . More specific physical and chemical properties can be found in the Certificate of Analysis provided by the manufacturer .Wissenschaftliche Forschungsanwendungen
Impfstoffadjuvantien
Die Fähigkeit von cGAMP, die Immunantwort zu stimulieren, macht es zu einem hervorragenden Kandidaten für Impfstoffadjuvantien. Es kann die Wirksamkeit von Impfstoffen verbessern, indem es die Immunreaktion des Körpers auf die Impfstoffantigene verstärkt und so einen besseren Schutz vor Infektionskrankheiten bietet .
Antivirale Reaktionen
This compound spielt eine entscheidende Rolle bei antiviralen Reaktionen, insbesondere gegen DNA-Viren. Es wird als Reaktion auf zytoplasmatisches DNA synthetisiert, was oft ein Hinweis auf eine Virusinfektion ist. Die Aktivierung von STING durch this compound führt zur Produktion von Interferonen und anderen Faktoren, die für eine effektive antivirale Reaktion unerlässlich sind .
Biotechnologische Synthese
Die Synthese von this compound kann durch biotechnologische Methoden unter Verwendung bakterieller Systeme erreicht werden, was im Vergleich zur chemischen Synthese nachhaltiger und umweltfreundlicher ist. Dieser Ansatz ist von Bedeutung für die großtechnische Produktion von this compound für Forschungs- und therapeutische Anwendungen .
Detektion von fehlplatzierter DNA
This compound wird als Folge der Erkennung von fehlplatzierter dsDNA im Zytoplasma synthetisiert, die durch Zellschäden oder Krebs auftreten kann. Diese Eigenschaft ermöglicht es, this compound als Biomarker zur Detektion solcher pathologischen Zustände zu verwenden .
Studium von zellulären Signalwegen
This compound ist ein zentrales Molekül im Studium von zellulären Signalwegen im Zusammenhang mit Immunantworten. Das Verständnis, wie this compound STING aktiviert und die nachfolgende Signalkaskade liefert Einblicke in die Regulation von Immunantworten auf molekularer Ebene .
Wirkmechanismus
Mode of Action
cGAMP is synthesized by the DNA sensor cyclic Guanosine Monophosphate-Adenosine Monophosphate synthase (cGAS) in response to the presence of cytosolic double-stranded DNA . Once synthesized, this compound binds to and activates STING . This binding induces conformational changes and oligomerization of STING , leading to a series of immune responses .
Pharmacokinetics
It is known that this compound acts as a second messenger within cells, and it can be easily exported out of the cell, functioning as a soluble extracellular immunotransmitter .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of double-stranded DNA in the cytoplasm, which can come from invading pathogens or host cells, can activate cGAS and trigger the synthesis of this compound . Additionally, the production of this compound can be enhanced under certain conditions, such as specific media composition, supplementation of divalent cations, and certain temperatures of protein expression .
Safety and Hazards
CGAMP is classified as a skin irritant (Category 2, H315) and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling this compound .
Zukünftige Richtungen
The discovery of cGAMP filled an important gap in our understanding of innate immune signaling . Recent studies have identified multiple mechanisms by which 2’3’-cGAMP can travel to neighboring cells where it activates STING independent of DNA sensing by cGAS . This change in perspective can be applied to vaccine design, cancer immunotherapies, and treatment of cGAS-STING associated disease .
Eigenschaften
IUPAC Name |
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCBNSCSPXMEBK-INFSMZHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045334 | |
| Record name | 3',5'-Cyclic GMP-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849214-04-6 | |
| Record name | 3',5'-Cyclic GMP-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cGAMP interact with its target and what are the downstream effects?
A: this compound acts as a second messenger, primarily by binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum []. This binding triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines []. These molecules play crucial roles in antiviral and antitumor immunity.
Q2: Can this compound be sensed by cells other than the cell that produced it?
A: Yes, this compound can act in both an intracrine and paracrine manner. Research shows that cancer cells release this compound into the extracellular space, where it acts as an immunotransmitter []. This extracellular this compound can be taken up by neighboring cells, including immune cells, where it activates the STING pathway, triggering antitumor immune responses [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C20H24N10O14P2. It has a molecular weight of 674.4 g/mol.
Q4: Is there more than one structural isomer of this compound?
A: Yes, this compound exists in two main isomeric forms: 2′,3′-cGAMP and 3′,3′-cGAMP. The 2′,3′-cGAMP isomer, produced by the mammalian enzyme cGAS, is a potent activator of the STING pathway []. In contrast, the 3′,3′-cGAMP isomer, primarily found in bacteria, exhibits weaker binding affinity to human STING [, , ].
Q5: Is this compound stable under physiological conditions?
A: this compound is relatively unstable in physiological environments due to the presence of enzymes like ENPP1 that can degrade it [, ].
Q6: How does this compound stability impact its potential therapeutic applications?
A: The instability of this compound poses a significant challenge for its therapeutic use. Researchers are exploring various strategies to enhance its stability, such as encapsulation in microparticles or nanoparticles, to protect it from degradation and facilitate efficient delivery to target cells [, , ].
Q7: Does this compound possess any catalytic properties?
A7: this compound itself is not known to have catalytic properties. It functions as a signaling molecule, activating downstream signaling pathways upon binding to its receptor, STING.
Q8: Have computational methods been used to study this compound and its interactions?
A: Yes, computational chemistry techniques like molecular dynamics simulations have been employed to investigate the binding interactions of this compound with STING [, ]. These simulations provide insights into the structural basis of this compound recognition by STING and aid in understanding the differential activation of STING by different CDN isomers.
Q9: How do structural modifications of this compound affect its activity and potency?
A: Studies indicate that even subtle modifications to the this compound structure, such as changes in the phosphodiester bond configuration, can significantly impact its binding affinity and activation of STING []. For instance, the 2′,3′-cGAMP isomer exhibits greater potency compared to the 3′,3′-cGAMP isomer in activating human STING.
Q10: Are there any known synthetic analogs of this compound with improved properties?
A: Yes, researchers have developed synthetic CDN analogs like ADU-S100, a bisphosphosphothioate analog of 2′3′-cGAMP, with enhanced stability and therapeutic potential [, ].
Q11: What are the main challenges in formulating this compound for therapeutic use?
A: The major hurdles include its susceptibility to enzymatic degradation, poor cellular uptake due to its hydrophilicity, and rapid clearance from the body [, ].
Q12: What strategies are being explored to improve this compound stability and delivery?
A12: Researchers are actively investigating strategies like:
Q13: Are there specific SHE regulations regarding the research and development of this compound-based therapies?
A13: While specific regulations for this compound are still evolving, general SHE guidelines for handling potent immunomodulatory agents and nanoparticles are applicable. This includes appropriate laboratory safety protocols, risk assessment, waste management, and ethical considerations for preclinical and clinical studies.
Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: Research on this compound's PK/PD is still ongoing. Due to its instability and rapid degradation by ENPP1, the systemic exposure of this compound is limited [, ]. Strategies to enhance its stability and delivery are crucial for improving its PK/PD profile.
Q15: What is the evidence supporting the antitumor activity of this compound?
A15: Studies have shown that:
Q16: Are there known mechanisms of resistance to this compound-mediated immune activation?
A16: Yes, research has identified several resistance mechanisms:
Q17: What are the potential toxicities associated with this compound-based therapies?
A17: As a potent immune stimulator, potential adverse effects of this compound may include:
Q18: What are the main challenges in delivering this compound specifically to tumor cells?
A18: this compound faces challenges like:
Q19: How can nanoparticle-based delivery systems improve this compound's therapeutic index?
A19: Nanoparticles offer several advantages:
Q20: Are there any known biomarkers that can predict the efficacy of this compound-based therapies?
A20: Research is ongoing to identify predictive biomarkers for this compound:
Q21: What analytical methods are commonly used to quantify this compound levels?
A21: Sensitive and specific techniques for this compound quantification include:
Q22: Is there any information available on the environmental impact and degradation of this compound?
A22: Currently, there is limited data available on the environmental fate and potential ecotoxicological effects of this compound. Further studies are needed to assess its environmental persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms.
Q23: How are analytical methods for this compound quantification validated?
A23: Validation of analytical methods for this compound, like LC-MS/MS or ELISA, involves establishing various performance characteristics, including:
Q24: What quality control measures are crucial during the development and manufacturing of this compound-based therapeutics?
A24: Maintaining stringent quality control is essential throughout the entire process:
Q25: Can this compound itself elicit an immune response?
A25: While this compound is a potent immune activator, its potential immunogenicity is still under investigation. Strategies to modify its structure or formulation might be necessary to modulate its immunogenicity and minimize potential adverse effects.
Q26: Is there information available on this compound's interactions with drug transporters, metabolizing enzymes, and its biocompatibility?
A26: Research in these areas is ongoing. Understanding this compound's interactions with drug transporters and metabolizing enzymes is crucial for predicting its pharmacokinetic behavior and potential drug-drug interactions. Investigating its biocompatibility and biodegradability is essential for ensuring the safety and efficacy of this compound-based therapies.
Q27: Are there any alternatives to this compound as STING agonists for therapeutic applications?
A27: Yes, several synthetic CDN analogs and non-CDN STING agonists are being explored as alternatives to this compound, each with its advantages and limitations. Examples include:
Q28: What strategies are being considered for the recycling and waste management of this compound and related materials?
A28: As with many emerging pharmaceuticals, specific guidelines for recycling and waste management of this compound are still under development. Strategies might involve:
Q29: What research infrastructure and resources are crucial for advancing this compound-based therapies?
A29: Key resources include:
Q30: What are some key milestones in the research and development of this compound?
A30: Significant discoveries include:
- Identification of this compound as a Second Messenger: The discovery of this compound as a second messenger produced by the DNA sensor cGAS revolutionized our understanding of innate immune signaling [].
- Recognition of this compound's Role as an Immunotransmitter: The finding that this compound can be secreted by cancer cells and act as an immunotransmitter, activating the STING pathway in neighboring cells, opened new avenues for cancer immunotherapy [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



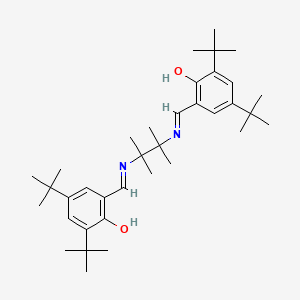
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)

![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)
![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)

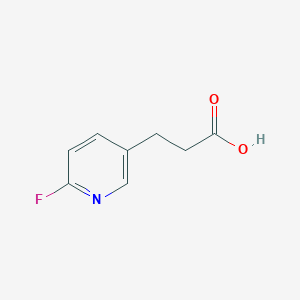
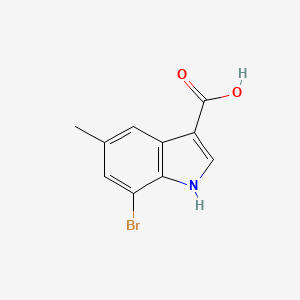

![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)

